molecular formula C11H13NO4 B13080251 Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate

Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate

Cat. No.: B13080251
M. Wt: 223.22 g/mol
InChI Key: UXDOSHAYWISNPJ-MRVPVSSYSA-N
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Description

Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate typically involves the reaction of piperonal with an appropriate amine under controlled conditions. One common method involves the use of piperonal chloride and D-tryptophan methyl ester hydrochloride in the presence of trifluoroacetic acid and sodium triacetoxyborohydride . The reaction is carried out under nitrogen protection at 30°C for 10 hours, followed by an additional 3 hours of reaction time after the addition of sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules or other cellular structures, leading to the disruption of cell division and the promotion of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate is unique due to its specific structural features and the presence of both the benzo[d][1,3]dioxole moiety and an amino group

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m1/s1

InChI Key

UXDOSHAYWISNPJ-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

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